2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide
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Overview
Description
“2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide” is a chemical compound with the CAS Number: 924829-85-6. It has a molecular weight of 252.7 . The IUPAC name for this compound is 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)methyl]acetamide . The compound is stored at a temperature of 28 C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) . The InChI key is MDJWVCAJRUNSSR-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.7 . It is stored at a temperature of 28 C .
Scientific Research Applications
Therapeutic Applications in Japanese Encephalitis
- A derivative of this compound, specifically 2-(2-Methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, showed significant antiviral and antiapoptotic effects in vitro. It demonstrated a decrease in viral load and increased survival in Japanese encephalitis virus-infected mice (Ghosh et al., 2008).
Antiproliferative Activities
- Quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, including compounds similar to 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide, have been synthesized and evaluated for antiproliferative activities against various human cancer cell lines. One compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was particularly active against nasopharyngeal carcinoma (Chen et al., 2013).
Chemical Synthesis and Transformations
- The compound's synthesis and various chemical transformations have been a subject of study. For example, reactions involving similar compounds have been described, highlighting the versatility and reactivity of these molecules in chemical synthesis (Podesva et al., 1968).
Photodegradation Studies
- Studies on photodegradation of acetochlor, a compound related to this compound, identified various photoproducts including related tetrahydroquinoline derivatives. This research provides insights into environmental fate and transformation of these compounds (Zheng & Ye, 2003).
Antimicrobial and Anticancer Potential
- Synthesized derivatives of the compound have shown promising antimicrobial and anticancer activities. These activities were evaluated through in vitro studies, indicating the compound's potential in pharmacological applications (Mehta et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have been found to target proteins involved in inflammatory responses .
Mode of Action
It’s suggested that the ability of a substance to inhibit the denaturation of protein signifies apparent potential for anti-inflammatory activity .
Biochemical Pathways
Related compounds have been found to affect pathways involved in inflammation .
Result of Action
Related compounds have been found to have anti-inflammatory effects .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide is not well-defined. It’s hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Future in vitro or in vivo studies should aim to elucidate these aspects .
properties
IUPAC Name |
2-chloro-N-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c13-6-12(17)14-7-8-1-3-10-9(5-8)2-4-11(16)15-10/h1,3,5H,2,4,6-7H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJWVCAJRUNSSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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